molecular formula C33H42N2O9 B15123851 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester CAS No. 101214-23-7

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester

Cat. No.: B15123851
CAS No.: 101214-23-7
M. Wt: 610.7 g/mol
InChI Key: RRGBTLGMEGDFEJ-UIOOFZCWSA-N
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Description

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,25-bis(1,1-dimethylethyl) ester is a protected derivative of L-glutamic acid, a non-essential amino acid critical in protein synthesis and neurotransmission. This compound features dual protective groups: the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group and tert-butyl (1,1-dimethylethyl) esters at the α- and γ-carboxyl positions. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its base-labile properties, enabling selective deprotection under mild alkaline conditions . The tert-butyl esters enhance solubility in organic solvents and protect carboxyl groups during synthetic processes . Its molecular formula is C24H27NO6 (molecular weight: 425.47 g/mol), as reported in product catalogs .

Properties

CAS No.

101214-23-7

Molecular Formula

C33H42N2O9

Molecular Weight

610.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C33H42N2O9/c1-32(2,3)43-27(36)17-15-25(29(38)34-26(30(39)40)16-18-28(37)44-33(4,5)6)35-31(41)42-19-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,24-26H,15-19H2,1-6H3,(H,34,38)(H,35,41)(H,39,40)/t25-,26-/m0/s1

InChI Key

RRGBTLGMEGDFEJ-UIOOFZCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the esterification of L-glutamic acid using tert-butyl esters. The amino group is then protected using the fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents like tetrahydrofuran and reagents such as Fmoc-OSu .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing it from reacting during the peptide bond formation. The tert-butyl esters protect the carboxyl groups, ensuring that they do not participate in unwanted side reactions. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protective Groups Ester Substituents
Target Compound: L-Glutamic acid, N-Fmoc-, 1,25-bis(tert-butyl) ester 71989-18-9 C24H27NO6 425.47 Fmoc (N-terminal), tert-butyl (α, γ) 1,25-bis(1,1-dimethylethyl)
L-Glutamic acid, N-Boc-, γ-fluorenylmethyl ester N/A C22H25NO6 399.44 Boc (N-terminal) γ-fluorenylmethyl
L-Glutamic acid, N-Fmoc-, 5-(1-methyl-1-phenylethyl) ester 200616-39-3 C31H31NO6 513.58 Fmoc (N-terminal) 5-(1-methyl-1-phenylethyl)
L-Glutamic acid, N-Fmoc-, 1-tert-butyl 5-phenylmethyl ester 157108-58-2 C31H33NO6 515.60 Fmoc (N-terminal), tert-butyl (α) 5-phenylmethyl
L-Aspartic acid di-tert-butyl ester (Structural Analog) N/A C12H23NO4 245.32 tert-butyl (α, β) N/A

Key Observations :

Protective Group Chemistry :

  • The Fmoc group (target compound) offers advantages in SPPS due to its orthogonality to tert-butyl-based protection, enabling sequential deprotection . In contrast, Boc-protected analogs (e.g., ) require stronger acidic conditions (e.g., trifluoroacetic acid) for cleavage, limiting compatibility with acid-sensitive substrates .
  • tert-butyl esters provide steric protection against nucleophilic attack, enhancing stability during peptide elongation .

Ester Substituent Effects: The 1,25-bis(tert-butyl) ester in the target compound improves solubility in non-polar solvents (e.g., dichloromethane) compared to analogs with aromatic esters (e.g., 5-phenylmethyl in ). However, bulky substituents like 1-methyl-1-phenylethyl () may hinder coupling efficiency in peptide synthesis due to steric hindrance . γ-Fluorenylmethyl esters () are less stable under basic conditions than tert-butyl esters, limiting their utility in multi-step syntheses .

Biological and Synthetic Applications :

  • The target compound’s tert-butyl esters are resistant to enzymatic hydrolysis, making it suitable for prodrug designs .
  • L-Aspartic acid di-tert-butyl ester () shares similar protective strategies but lacks the γ-carboxyl functionalization critical for glutamic acid’s role in neurotransmission .

Research Findings on Reactivity and Stability

Table 2: Comparative Reactivity Data

Compound Hydrolysis Rate (pH 7.4) Stability in SPPS Conditions Key Applications
Target Compound Low (t1/2 > 24 h) High (stable to piperidine) Peptide synthesis, prodrug development
L-Glutamic acid, N-Boc-, γ-fluorenylmethyl ester Moderate (t1/2 ~ 12 h) Moderate (sensitive to TFA) Small-molecule conjugates
L-Glutamic acid, N-Fmoc-, 5-phenylmethyl ester High (t1/2 ~ 4 h) Low (labile to bases) Fluorescent probes
L-Glutamic acid, N-Fmoc-, 5-(2-(2-methoxyethoxy)ethyl) ester Low (t1/2 > 20 h) High Polymer-functionalized drug delivery

Key Insights :

  • The target compound’s tert-butyl esters exhibit superior stability under physiological and synthetic conditions compared to esters with electron-withdrawing groups (e.g., phenylmethyl) .
  • γ-Fluorenylmethyl esters () show moderate hydrolysis rates, making them suitable for temporary protection in convergent syntheses .

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